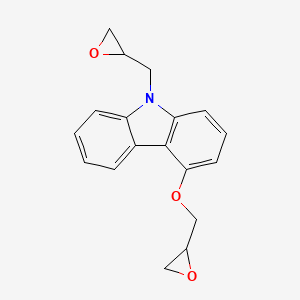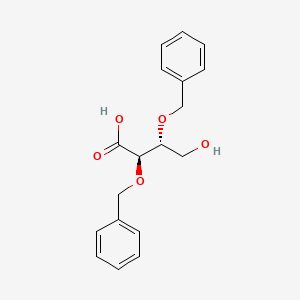
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is an organic compound with significant interest in various scientific fields. This compound is characterized by its two phenylmethoxy groups attached to a butanoic acid backbone, with hydroxyl and phenylmethoxy groups positioned on the second and third carbon atoms, respectively. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylmethoxy groups can be reduced to form corresponding alcohols.
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid: The enantiomer of the compound with different stereochemistry.
4-Hydroxy-2,3-bis(methoxy)-butanoic Acid: A similar compound with methoxy groups instead of phenylmethoxy groups.
2,3-Dihydroxybutanoic Acid: A compound with hydroxyl groups instead of phenylmethoxy groups.
Uniqueness
(2R,3R)-4-Hydroxy-2,3-bis(phenylmethoxy)-butanoic Acid is unique due to its specific stereochemistry and the presence of phenylmethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20O5 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
(2R,3R)-4-hydroxy-2,3-bis(phenylmethoxy)butanoic acid |
InChI |
InChI=1S/C18H20O5/c19-11-16(22-12-14-7-3-1-4-8-14)17(18(20)21)23-13-15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2,(H,20,21)/t16-,17-/m1/s1 |
InChI-Schlüssel |
BDFMIPYELGLIOP-IAGOWNOFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H](CO)[C@H](C(=O)O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CO)C(C(=O)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


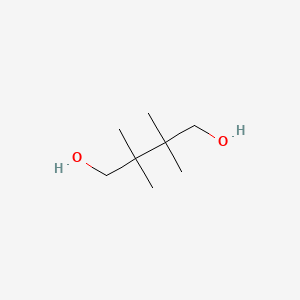
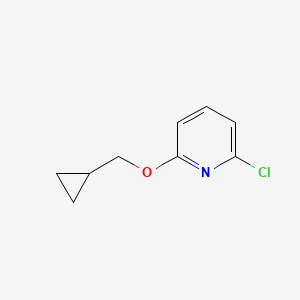

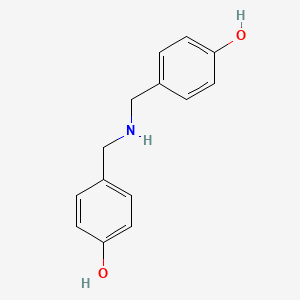


![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
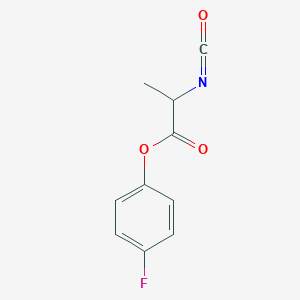
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
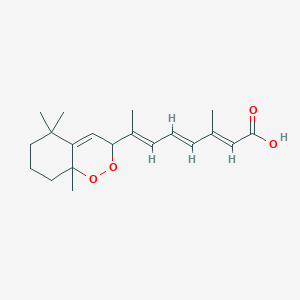
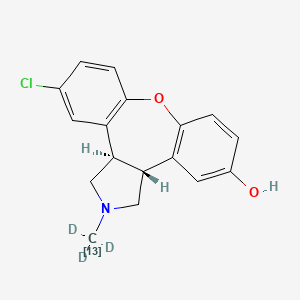
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)

